MG-115

概要

説明

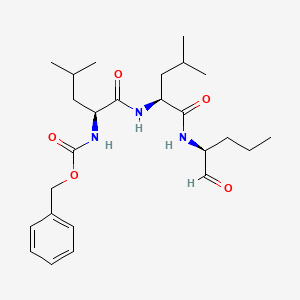

MG-115は、カルボベンゾキシ-L-ロイシル-L-ロイシル-L-ノルバリルアルデヒドとしても知られており、強力で可逆的なプロテアソーム阻害剤です。これは、細胞内のタンパク質分解に不可欠なプロテアソームのキモトリプシン様活性を特異的に阻害します。 この化合物は、p53依存性アポトーシスを誘導する能力により、科学研究で広く使用されてきました .

準備方法

合成経路と反応条件

MG-115は、一連のペプチドカップリング反応によって合成されます。

工業生産方法

This compoundの工業生産には、通常、大規模なペプチド合成技術が用いられます。このプロセスには、アミノ酸の効率的で正確なカップリングを可能にする自動ペプチド合成装置の使用が含まれます。 最終生成物は、高性能液体クロマトグラフィーを使用して精製され、高純度が保証されます .

化学反応解析

反応の種類

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは、酸化されてさまざまな酸化誘導体を生成できます。

還元: this compoundのアルデヒド基は、還元されてアルコール誘導体を生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

酸化: this compoundの酸化誘導体。

還元: this compoundのアルコール誘導体。

置換: 異なる官能基を持つ置換誘導体

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: プロテアソームの機能と阻害の研究のためのツールとして使用されます。

生物学: アポトーシスを誘導し、タンパク質分解経路を研究するために細胞生物学で用いられます。

医学: 癌細胞でアポトーシスを誘導する能力により、癌治療における潜在的な治療的用途について調査されています。

化学反応の分析

Types of Reactions

MG-115 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The aldehyde group in this compound can be reduced to form alcohol derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the aldehyde group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Substituted derivatives with different functional groups

科学的研究の応用

Chemical Properties of MG-115

- Chemical Name : N-(2-Aminoethyl)-N'-[3-(4-methoxyphenyl)-2-methyl-1-oxopropyl]-L-lysine

- CAS Number : 133407-86-0

- Molecular Weight : 461.6 Da

- Purity : >95%

- Chemical Formula : C₂₅H₃₉N₃O₅

Cancer Therapy

This compound has been extensively studied for its potential therapeutic applications in oncology. It induces apoptosis in cancer cells through the activation of the P53 pathway, which is crucial for regulating cell cycle and apoptosis.

Case Study: Acute Myeloid Leukemia (AML)

In preclinical studies, this compound demonstrated significant antitumor activity in AML models. It was shown to enhance the effects of standard-of-care treatments by synergistically inducing apoptosis and cell cycle arrest in tumor cells. The combination treatment led to improved survival rates in animal models compared to monotherapy approaches .

Neuroprotection

Research indicates that this compound may have neuroprotective effects by preventing the degradation of neuroprotective proteins. This application is particularly relevant in neurodegenerative diseases where proteasomal dysfunction is a contributing factor.

Case Study: Neurodegenerative Disorders

In cellular models of neurodegeneration, this compound treatment resulted in reduced cell death rates and improved cellular function. The compound's ability to inhibit proteasome activity helped maintain levels of neuroprotective factors, suggesting a potential role in therapies for diseases like Alzheimer's and Parkinson's .

Cardiovascular Research

This compound has also been explored for its effects on cardiac cells under stress conditions. By inhibiting proteasomal degradation, it can help protect cardiac myocytes from apoptosis during ischemic events.

Data Table: Effects of this compound on Cardiac Cells

| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 85 | 10 |

| This compound (5 µM) | 75 | 20 |

| This compound (10 µM) | 60 | 35 |

作用機序

MG-115は、プロテアソームのキモトリプシン様活性を阻害することで効果を発揮します。この阻害は、タンパク質の分解を防ぎ、細胞内の損傷または誤って折り畳まれたタンパク質の蓄積につながります。これらのタンパク質の蓄積は、p53依存性アポトーシス、プログラムされた細胞死につながるプロセスを引き起こします。 This compoundの分子標的は、20Sと26Sプロテアソームサブユニットが含まれています .

類似の化合物との比較

類似の化合物

MG-132: this compoundと同様の特性を持つ別の強力なプロテアソーム阻害剤。

ラctacystin: 異なる作用機序を持つ天然のプロテアソーム阻害剤。

ボルテゾミブ: 癌治療で使用される臨床的に承認されたプロテアソーム阻害剤

This compoundの独自性

This compoundは、プロテアソームの可逆的な阻害と、キモトリプシン様活性を特異的に標的とする能力により、ユニークです。 この特異性により、さまざまな細胞プロセスにおけるプロテアソームの役割を研究するための研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

MG-132: Another potent proteasome inhibitor with similar properties to MG-115.

Lactacystin: A natural proteasome inhibitor with a different mechanism of action.

Bortezomib: A clinically approved proteasome inhibitor used in cancer therapy

Uniqueness of this compound

This compound is unique due to its reversible inhibition of the proteasome and its ability to specifically target the chymotrypsin-like activity. This specificity makes it a valuable tool in research for studying the role of the proteasome in various cellular processes .

生物活性

MG-115, also known as Z-Leu-Leu-Nva-H, is a potent reversible peptide aldehyde inhibitor primarily targeting proteasome activities. This compound has garnered attention in various fields of biological research due to its ability to inhibit proteasomal degradation pathways, which play a crucial role in cellular regulation and apoptosis. The following sections explore the biological activity of this compound, including its mechanism of action, effects on cell lines, and relevant case studies.

This compound specifically inhibits the chymotrypsin-like and caspase-like activities of the proteasome. The inhibition occurs at low nanomolar concentrations, with Ki values reported at 21 nM for the 20S proteasome and 35 nM for the 26S proteasome . By blocking these activities, this compound facilitates the accumulation of proteins that are typically degraded by the proteasome, thereby influencing various cellular processes including apoptosis.

Induction of Apoptosis

One of the significant biological activities of this compound is its ability to induce apoptosis, particularly through a p53-dependent pathway. In various studies, treatment with this compound has shown to activate apoptotic signaling in different cell lines:

- Rat-1 and PC12 Cells : this compound induced apoptosis in these cell lines via mechanisms that do not solely rely on p53, suggesting alternative pathways may also be involved .

- COS-7 Cells : In experiments involving transfected COS-7 cells expressing mutant insulin receptors, this compound treatment resulted in increased levels of these receptors by preventing their accelerated degradation .

Table 1: Summary of Key Research Findings on this compound

| Study | Cell Line | Treatment Duration | Observed Effects |

|---|---|---|---|

| Imamura et al. (1998) | COS-7 | 2 hours | Increased levels of mutant insulin receptors; inhibition of proteasomal degradation. |

| APExBIO Data Sheet | Rat-1, PC12 | Varies | Induction of apoptosis via p53-dependent and independent pathways. |

| Selleck Chemicals Data Sheet | Various | Varies | Potent inhibition of chymotrypsin-like activity; Ki values confirmed. |

Applications in Research

This compound has been utilized in various experimental settings to elucidate the roles of protein degradation in cellular processes:

- Cell Proliferation Assays : this compound has been employed to assess cell viability and proliferation by inhibiting proteasomal activity.

- Cytotoxicity Studies : Its ability to induce apoptosis makes it a valuable tool for studying cancer cell responses to therapeutic agents.

- Protein Accumulation Studies : By inhibiting proteasomal degradation, researchers can study the effects of accumulated proteins on cellular functions.

特性

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJRGURBLQWEOU-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432100 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-86-0 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MG-115?

A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]

Q2: How does this compound interact with the proteasome?

A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]

Q3: Does this compound affect other proteolytic enzymes besides the proteasome?

A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]

Q4: What are the downstream effects of proteasome inhibition by this compound?

A4: Proteasome inhibition by this compound triggers a cascade of events, including:

- Accumulation of polyubiquitinated proteins. []

- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]

- Activation of stress response pathways. []

- Potential induction of apoptosis in specific cell types. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []

Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?

A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]

Q8: In which biological systems and disease models has this compound been studied?

A8: this compound has been explored in a range of biological systems, including:

- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]

- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]

- Sea urchin fertilization. []

- Plant stress responses. []

- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]

Q9: Can this compound be used to study protein degradation pathways?

A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]

Q10: What are the limitations of using this compound in research and potential therapeutic applications?

A10: Despite its utility, this compound has limitations:

- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]

- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]

- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []

Q11: What are the key areas for future research on this compound?

A11: Several research avenues warrant further exploration:

- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]

- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []

- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]

- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。